1-ピペラジンエタノール, 4-(3-アミノプロピル)-

説明

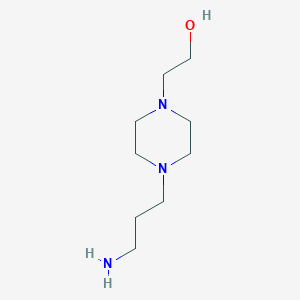

1-Piperazineethanol, 4-(3-aminopropyl)- is a chemical compound with the molecular formula C9H21N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

科学的研究の応用

1-Piperazineethanol, 4-(3-aminopropyl)- has a wide range of applications in scientific research:

生化学分析

Molecular Mechanism

At the molecular level, 1-Piperazineethanol, 4-(3-aminopropyl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For example, it may inhibit or activate enzymes, resulting in altered metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 1-Piperazineethanol, 4-(3-aminopropyl)- can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its effects on cellular function. Long-term studies have also indicated potential long-term effects on cellular processes, which are crucial for understanding its overall impact .

Dosage Effects in Animal Models

The effects of 1-Piperazineethanol, 4-(3-aminopropyl)- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating specific dosage levels at which the compound’s effects change significantly. Understanding these dosage effects is essential for determining safe and effective usage in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1-Piperazineethanol, 4-(3-aminopropyl)- within cells and tissues are critical for its activity. It can interact with specific transporters or binding proteins, influencing its localization and accumulation. Understanding these transport mechanisms is essential for determining how the compound reaches its target sites and exerts its effects .

Subcellular Localization

The subcellular localization of 1-Piperazineethanol, 4-(3-aminopropyl)- plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: 1-Piperazineethanol, 4-(3-aminopropyl)- can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically yields protected piperazines, which can be further deprotected to obtain the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of 1-Piperazineethanol, 4-(3-aminopropyl)- often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 1-Piperazineethanol, 4-(3-aminopropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives .

作用機序

The mechanism of action of 1-Piperazineethanol, 4-(3-aminopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

類似化合物との比較

1-Piperazineethanol, 4-(3-aminopropyl)- can be compared with other similar compounds, such as:

1-Amino-4-(2-hydroxyethyl)piperazine: This compound has a similar structure but differs in the substitution pattern on the piperazine ring.

1-(2-Hydroxyethyl)piperazine: Another similar compound with a hydroxyethyl group instead of an aminopropyl group.

1,4-Bis(3-aminopropyl)piperazine: This compound has two aminopropyl groups, making it more symmetrical compared to 1-Piperazineethanol, 4-(3-aminopropyl)-.

The uniqueness of 1-Piperazineethanol, 4-(3-aminopropyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

1-Piperazineethanol, 4-(3-aminopropyl)- is a compound with significant biological activity due to its unique chemical structure and functional groups. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-Piperazineethanol, 4-(3-aminopropyl)- has the molecular formula and a molecular weight of approximately 185.29 g/mol. The compound features a piperazine ring, which includes two nitrogen atoms positioned opposite each other, along with a hydroxyl group (–OH) and an amino group (–NH₂) that enhance its reactivity and interaction with biological targets.

The biological activity of 1-Piperazineethanol, 4-(3-aminopropyl)- is attributed to several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity. This may lead to inhibition or activation of metabolic pathways.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors or regulatory proteins.

- Transport and Distribution : The compound's transport within cells is crucial for its efficacy. It interacts with transporters that facilitate its localization in target tissues.

Biological Activity Overview

The biological effects of 1-Piperazineethanol, 4-(3-aminopropyl)- have been evaluated in various studies. Below is a summary of its activities:

Dosage Effects in Animal Models

Research indicates that the effects of 1-Piperazineethanol, 4-(3-aminopropyl)- vary significantly with dosage:

- Lower Doses : Generally associated with beneficial effects.

- Higher Doses : Can lead to toxicity or adverse effects, highlighting the importance of dosage optimization for therapeutic use.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of various piperazine derivatives, 1-Piperazineethanol, 4-(3-aminopropyl)- was found to inhibit the proliferation of cancer cell lines in vitro. The study utilized a series of assays to measure cell viability and apoptosis induction, demonstrating significant tumor growth inhibition at specific concentrations.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial activity of this compound against pathogenic bacteria. Using disk diffusion methods, researchers found that 1-Piperazineethanol, 4-(3-aminopropyl)- exhibited notable inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Applications in Research and Industry

1-Piperazineethanol, 4-(3-aminopropyl)- has diverse applications across multiple fields:

- Pharmaceutical Development : Utilized as a precursor in synthesizing drugs targeting the central nervous system.

- Organic Synthesis : Acts as a building block for creating more complex molecules in chemical research.

- Industrial Use : Employed in producing polymers and resins due to its reactive functional groups.

特性

IUPAC Name |

2-[4-(3-aminopropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQVEASFNMRTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973694 | |

| Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58110-73-9 | |

| Record name | NSC80665 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。